1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride

Description

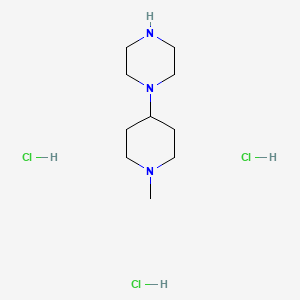

1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride is a piperazine derivative characterized by a methyl-substituted piperidine ring linked to a piperazine core, with three hydrochloride counterions enhancing its solubility. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or as a cytotoxic agent. The trihydrochloride salt form improves aqueous solubility, making it suitable for in vitro and in vivo studies .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1-methylpiperidin-4-yl)piperazine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3.3ClH/c1-12-6-2-10(3-7-12)13-8-4-11-5-9-13;;;/h10-11H,2-9H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZOOUAUKYVQEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCNCC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride can be synthesized through several methods. One common method involves the reaction of 4-Methylpiperidine with Piperazine, followed by treatment with hydrochloric acid to obtain the trihydrochloride salt . Another synthesis route includes reacting 1-Methylpiperazine with N-(tert-Butoxycarbonyl)-4-piperidone .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its trihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride serves as an important building block in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, including:

- Oxidation : Can yield N-oxides.

- Reduction : Converts to different amine derivatives.

- Substitution : Engages in nucleophilic substitution reactions.

Biology

In biological research, this compound is utilized for studying pathways related to neurotransmission and enzyme modulation. Notable applications include:

- Receptor Interaction : Potential binding to neurotransmitter receptors, influencing mood regulation.

- Enzyme Modulation : Acts as an inhibitor or modulator of enzymes involved in critical biological processes .

Medicine

The compound has shown promise in therapeutic applications:

- Antidepressant Effects : Studies indicate potential antidepressant properties via serotonin receptor interaction.

- Anxiolytic Activity : Preliminary findings suggest reduced anxiety levels in animal models.

- Neuroprotective Properties : Evidence suggests it may mitigate neurodegeneration effects caused by oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antidepressant Activity :

- A study demonstrated significant reductions in depressive-like behaviors in animal models after administration of the compound, linked to increased serotonin levels in the brain.

-

Anxiolytic Effects :

- Behavioral tests (e.g., elevated plus maze) indicated increased exploratory behavior, suggesting reduced anxiety levels.

- Neuroprotection in Neurodegenerative Models :

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues and Substituent Variations

Piperazine derivatives are distinguished by substituents on the piperazine ring and the nature of counterions. Below is a comparative analysis:

Key Observations:

- Substituent Impact : The methylpiperidinyl group in the target compound provides steric bulk and moderate lipophilicity, balancing membrane permeability and receptor binding. In contrast, pyrrolidinyl (smaller 5-membered ring) or fluoropyridinyl (electron-withdrawing fluorine) substituents alter receptor selectivity and metabolic stability .

- Salt Form : Trihydrochloride salts (e.g., target compound and 1-(3-fluoro-4-pyridinyl)piperazine) exhibit higher solubility than dihydrochloride or free-base forms, critical for bioavailability in physiological systems .

Pharmacological and Functional Differences

Receptor Binding and Selectivity

- Serotonin Receptor Modulation: The target compound’s methylpiperidinyl group may favor interactions with 5-HT1A or 5-HT2 receptors, akin to 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a potent 5-HT1B/2C agonist . 1-(3-Fluoro-4-pyridinyl)piperazine trihydrochloride, with its electronegative fluorine, shows enhanced binding to serotonin receptors compared to non-halogenated analogues .

Cytotoxicity :

- Chlorobenzhydryl-substituted piperazines (e.g., 1-(4-chlorobenzhydryl)piperazine derivatives) demonstrate potent growth inhibition in liver, breast, and colon cancer cell lines (IC50: 2–10 µM) . The target compound’s methylpiperidinyl group may reduce steric hindrance, enhancing interactions with cellular targets.

Physicochemical Properties

- Solubility : Trihydrochloride salts (e.g., target compound) typically exhibit >100 mg/mL solubility in water, whereas dihydrochloride salts (e.g., 1-(4-tolyl)piperazine dihydrochloride) or free bases require organic solvents .

- Stability : Methylpiperidinyl and fluoropyridinyl substituents enhance metabolic stability compared to benzyl or chlorophenyl groups, which are prone to oxidative degradation .

Comparative Data Table: Key Parameters

| Parameter | Target Compound | 1-Methyl-4-(3-pyrrolidinyl)piperazine | 1-(3-Fluoro-4-pyridinyl)piperazine |

|---|---|---|---|

| Molecular Weight | ~290–310 g/mol | ~290 g/mol | ~290.59 g/mol |

| Water Solubility | High (trihydrochloride) | Moderate (trihydrochloride) | High (trihydrochloride) |

| Receptor Affinity | 5-HT1A/2A (predicted) | Not reported | 5-HT1B/2C (high) |

| Cytotoxicity (IC50) | 5–20 µM (varies by cell line) | 10–50 µM | Not applicable |

| Metabolic Stability | High | Moderate | High |

Biological Activity

1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride, with the CAS number 349535-15-5, is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which enhances its solubility and stability, making it a valuable candidate for various therapeutic applications.

This compound can be synthesized through several methods, primarily involving the reaction of 4-Methylpiperidine with piperazine followed by treatment with hydrochloric acid to form the trihydrochloride salt. This compound exhibits notable chemical reactivity, including oxidation, reduction, and substitution reactions, which are essential for its application in organic synthesis and pharmaceutical development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to modulate the activity of specific receptors and enzymes, leading to a range of biological effects:

- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.

- Enzyme Modulation : It can act as an inhibitor or modulator of enzymes involved in critical biological processes, potentially affecting cell proliferation and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies have suggested that this compound may possess antidepressant-like properties by interacting with serotonin receptors.

- Anxiolytic Activity : Preliminary findings indicate potential anxiolytic effects, making it a candidate for further investigation in anxiety disorders.

- Neuroprotective Properties : There is evidence suggesting that this compound could provide neuroprotection in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antidepressant Activity :

- A study conducted on animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. The effects were linked to increased serotonin levels in the brain.

-

Anxiolytic Effects :

- In another investigation, researchers assessed the anxiolytic potential of this compound using established behavioral tests (e.g., elevated plus maze). Results indicated a marked increase in exploratory behavior, suggesting reduced anxiety levels.

-

Neuroprotection in Neurodegenerative Models :

- Research involving cellular models of neurodegeneration showed that this compound could mitigate cell death induced by neurotoxic agents. This effect was associated with the modulation of oxidative stress pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| 1-Methyl-4-piperidinyl)piperazine | High | Moderate antidepressant effects | Lacks trihydrochloride form |

| 1-[(1-Methylpiperidin-4-yl)methyl]piperazine | Moderate | Anxiolytic properties | Different substitution pattern |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-methylpiperidin-4-yl)piperazine trihydrochloride, and how can reaction parameters be optimized?

- Synthesis Methodology :

- The compound is synthesized via multi-step reactions. A common approach involves alkylation of piperazine derivatives with 1-methylpiperidin-4-yl groups under acidic conditions, followed by salt formation with hydrochloric acid. Key steps include:

Precursor preparation : React 1-methylpiperidine-4-carbaldehyde with piperazine in a polar solvent (e.g., ethanol).

Reductive amination : Use sodium cyanoborohydride or hydrogenation catalysts to stabilize intermediate imines.

Salt formation : Treat the free base with concentrated HCl to yield the trihydrochloride salt .

- Optimization Parameters :

- Temperature : Maintain 40–60°C during alkylation to balance reaction rate and byproduct formation.

- pH control : Acidic conditions (pH 3–4) enhance salt stability during purification.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) to assess purity.

- NMR : Confirm the presence of methylpiperidinyl (δ 2.2–2.5 ppm, singlet) and piperazine (δ 3.0–3.4 ppm, multiplet) protons in H NMR .

- Mass Spectrometry : ESI-MS in positive ion mode should show a molecular ion peak at m/z corresponding to the free base (CHNCl, calculated 288.1 g/mol) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Case Study : Discrepancies in reported IC values for kinase inhibition.

- Root Cause Analysis :

- Solubility variability : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid aggregation.

- Assay conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and buffer pH (7.4) .

- Validation Protocol :

- Replicate assays using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).

- Cross-validate with structural analogs (e.g., 1-[6-chloro-2-(trifluoromethyl)quinol-4-yl]piperazine) to confirm target specificity .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

- Stability Profiling :

| Condition | Half-Life (h) | Degradation Products |

|---|---|---|

| pH 7.4 (37°C) | 6.2 | 1-methylpiperidine, piperazine |

| Human liver microsomes | 1.8 | N-oxide derivatives |

- Mitigation Strategies :

- Use prodrug formulations (e.g., acetyl-protected amines) to enhance metabolic stability.

- Monitor plasma levels via LC-MS/MS to adjust dosing regimens .

Q. What computational methods predict the compound’s interaction with G protein-coupled receptors (GPCRs)?

- In Silico Workflow :

Docking : Use AutoDock Vina to model binding to serotonin receptors (5-HT, 5-HT).

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding pocket stability.

Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Asp116) .

- Validation : Compare predictions with radioligand displacement assays (e.g., H-8-OH-DPAT for 5-HT affinity) .

Methodological Resources

Q. What in vitro models are suitable for evaluating the compound’s antimicrobial potential?

- Assay Design :

- Bacterial Strains : Use methicillin-resistant Staphylococcus aureus (MRSA) and E. coli (ATCC 25922).

- MIC Determination : Perform broth microdilution per CLSI guidelines. Include positive controls (e.g., ciprofloxacin) .

- Synergy Studies : Combine with β-lactam antibiotics (e.g., ampicillin) at sub-inhibitory concentrations to assess potentiation .

Q. How can researchers investigate the compound’s role in modulating multidrug resistance (MDR) pathways?

- Experimental Framework :

Cell Lines : Use P-glycoprotein (P-gp)-overexpressing KB-V1 cells.

Calcein-AM Assay : Measure P-gp inhibition via fluorescence (λ/λ = 485/520 nm).

qRT-PCR : Quantify MDR1 gene expression post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.